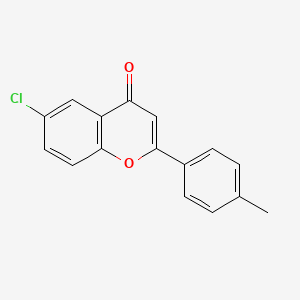

6-Chloro-4'-methylflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

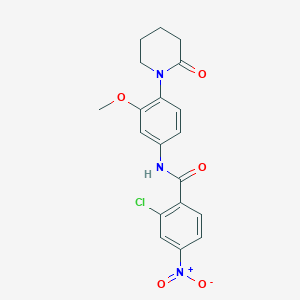

6-Chloro-4’-methylflavone is a chemical compound with the molecular formula C16H11ClO2 and a molecular weight of 270.71 . It is also known by the IUPAC name 2-(4-chlorophenyl)-6-methyl-4H-chromen-4-one . The compound appears as a white to light beige crystalline powder .

Synthesis Analysis

The synthesis of flavones like 6-Chloro-4’-methylflavone can be achieved through a one-pot facile route. This involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another synthesis method involves the reaction with thallium (III) acetate in acetic acid .Molecular Structure Analysis

The InChI code for 6-Chloro-4’-methylflavone is 1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 . The compound has a benzopyranone structure, which is a characteristic feature of flavones .Aplicaciones Científicas De Investigación

1. Positive Modulation of GABA Receptors

Research has shown that flavones like 6-methylflavone act as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors, specifically at human recombinant α1β2γ2L and α1β2 GABAA receptors. This modulation is independent of flumazenil-sensitive benzodiazepine sites, suggesting a unique mechanism of action (Hall et al., 2004).

2. Anti-inflammatory Effects in Bowel Diseases

Flavones such as chrysin (5,7-dihydroxyflavone) have been shown to alleviate symptoms of dextran sodium sulfate (DSS)-induced colitis in mice. Chrysin also inhibits tumor necrosis factor (TNF)-alpha-induced activation of nuclear factor (NF)-kappaB in IEC-6 cells, indicating its potential as an anti-inflammatory agent (Shin et al., 2009).

3. Antimalarial Activity

Flavin analogs, including compounds similar to 6-Chloro-4'-methylflavone, have demonstrated antimalarial activity. They inhibit glutathione reductase from human erythrocytes and Plasmodium falciparum, contributing to their antimalarial properties (Becker et al., 1990).

4. Potential Chemopreventive Molecule

Studies suggest that methylated flavones, like 5,7-dimethoxyflavone, have potential as chemopreventive agents due to their high tissue accumulation and limited metabolism in vivo. This makes them promising candidates for cancer prevention, particularly in liver, mouth, esophagus, and lung cancers (Tsuji et al., 2006).

5. Antagonist of Benzodiazepine Binding Sites

Compounds like 6-Chloro-3'-nitroflavone have been shown to act as antagonists of the benzodiazepine binding sites of the GABAA receptor. They do not possess anxiolytic, anticonvulsant, sedative, myorelaxant actions but can antagonize the effects of diazepam (Viola et al., 2000).

6. Anticancer Agents

1,3-Benzoxazine derivatives, having a flavone moiety, show potent anticancer activity against human breast cancer cell lines. Some derivatives of flavones, including those with chloro substituents, have been found to be particularly effective, indicating their potential as anticancer agents (Garg et al., 2013).

Safety And Hazards

6-Chloro-4’-methylflavone may cause eye irritation and skin irritation. It may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Propiedades

IUPAC Name |

6-chloro-2-(4-methylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPRHJDYJRDVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4'-methylflavone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)